Aristolochic Acid C, a naturally occurring nitrophenanthrene derivative, is primarily recognized as a potent human carcinogen. It is found in various species of the Aristolochia plant genus, often employed in traditional herbal remedies. [] While historically used for medicinal purposes, its carcinogenic properties have prompted restrictions and bans in many regions. [] Research interest in Aristolochic Acid C largely stems from its role in understanding disease etiology, particularly aristolochic acid nephropathy (AAN) and urothelial cancer. [] Studies frequently utilize Aristolochic Acid C to investigate its mutagenic effects, analyze its impact on cellular pathways, and develop biomarkers for exposure assessment. [, ]
Aristolochic Acid C belongs to the aristolochic acid family, characterized by a nitrophenanthrene core structure. [] This core structure consists of three fused benzene rings with a nitro group (NO2) attached. While detailed structural data specifically for Aristolochic Acid C might require further investigation, its classification as a nitrophenanthrene derivative provides significant insight into its potential chemical behavior and reactivity.
Aristolochic Acid C undergoes metabolic activation in the liver, forming reactive intermediates that can bind to DNA. [, ] This metabolic process typically involves nitroreduction, leading to the formation of an aristolactam-nitrenium ion. [] This highly reactive ion can then form covalent bonds with DNA bases, primarily adenine, resulting in the formation of DNA adducts. [, , ] These DNA adducts are critical in understanding the carcinogenic properties of Aristolochic Acid C as they can disrupt DNA replication and repair mechanisms, leading to mutations.
The primary mechanism of action associated with Aristolochic Acid C's toxicity and carcinogenicity revolves around its interaction with DNA. [] After metabolic activation, the formed aristolactam-nitrenium ion readily binds to DNA, forming adducts, particularly at adenine bases. [, , ] These adducts can induce a specific mutational signature characterized by A:T to T:A transversions, frequently observed in urothelial tumors associated with Aristolochic Acid C exposure. [, , ] This distinct mutation pattern highlights Aristolochic Acid C's role in disrupting critical genes involved in cell cycle regulation and tumor suppression.
Aristolochic Acid C is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity in humans. [, ] Exposure to Aristolochic Acid C has been definitively linked to severe nephropathy, particularly AAN, and urothelial cancer. [, , ] The compound exhibits potent nephrotoxicity, primarily targeting renal proximal tubular cells, leading to tubular damage, interstitial fibrosis, and ultimately, kidney failure. [, ]
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0